BENGHE Foundational & Exploratory

Check Availability & Pricing

Elucidating the Structure of 2-Bromoquinoline-4-
carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

This technical guide provides a comprehensive overview of the structural elucidation of 2-
Bromogquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry
and materials science. The guide is intended for researchers, scientists, and professionals in
drug development, offering a detailed exploration of the spectroscopic and analytical
techniques used to confirm its molecular structure. While crystallographic data for this specific
molecule is not readily available in the public domain, this guide presents a complete picture
based on spectroscopic analysis and theoretical principles.

Molecular Structure and Properties

2-Bromogquinoline-4-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic
heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups that
dictate its chemical properties and spectroscopic signals are the bromine atom at position 2,
and the aldehyde group at position 4.

Table 1: General Properties of 2-Bromoquinoline-4-carbaldehyde
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Property Value Source
Molecular Formula C10HeBrNO [1]
Molecular Weight 236.06 g/mol [1]12]
2-bromogquinoline-4-
IUPAC Name
carbaldehyde
CAS Number 866831-75-6 [1]

Synthesis and Characterization Workflow

The structural confirmation of a newly synthesized compound like 2-Bromoquinoline-4-
carbaldehyde follows a logical and systematic workflow. This process begins with the
synthesis and purification of the compound, followed by a series of spectroscopic analyses to
determine its molecular structure.

Experimental Workflow for Structure Elucidation

Synthesis of 2-Bromoquinoline-4-carbaldehyde

Purification (e.g., Column Chromatography)

NMR Spectroscopy (*H, 33C, COSY, HSQC) Mass Spectrometry (El, ESI) Infrared (IR) Spectroscopy Single Crystal X-ray Diffraction

Structure Confirmation
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Caption: A general workflow for the synthesis and structural elucidation of an organic
compound.

Experimental Protocols
Proposed Synthesis of 2-Bromoquinoline-4-
carbaldehyde

A plausible synthetic route to 2-bromoquinoline-4-carbaldehyde involves the Vilsmeier-
Haack formylation of a suitable quinoline precursor, followed by bromination. A detailed,
generalized protocol is outlined below.

Step 1: Vilsmeier-Haack Formylation of 2-Quinolone

 In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and
a calcium chloride guard tube, cool a solution of freshly distilled phosphorus oxychloride
(POCIs) in anhydrous N,N-dimethylformamide (DMF) to O °C in an ice bath.

e Slowly add 2-quinolone to the cooled Vilsmeier reagent with constant stirring.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

e Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

o Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product
precipitates.

Filter the crude 2-chloroquinoline-3-carbaldehyde, wash with cold water, and dry.

Step 2: Bromination of 2-Chloroquinoline-3-carbaldehyde

o Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as glacial acetic
acid.

e Add a solution of bromine in acetic acid dropwise to the reaction mixture at room
temperature.
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« Stir the mixture for several hours until the reaction is complete (monitored by TLC).
e Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

o The precipitated product, 2-bromoquinoline-4-carbaldehyde, is filtered, washed with water,
and dried.

Purification: The crude product can be purified by column chromatography on silica gel using a
mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent
like ethanol.

Spectroscopic Characterization

The purified 2-bromoquinoline-4-carbaldehyde is then subjected to a suite of spectroscopic
techniques to confirm its structure.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 400 MHz or higher spectrometer using a suitable deuterated solvent like DMSO-ds or
CDCls.

o Mass Spectrometry (MS): Low- and high-resolution mass spectra are obtained using
electron ionization (EI) or electrospray ionization (ESI) techniques.

« Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Spectroscopic Data and Structural Interpretation

The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the
structure of 2-bromoquinoline-4-carbaldehyde.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Table 2: 1H NMR Data for 2-Bromoquinoline-4-carbaldehyde (400 MHz, DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
10.11 s 1H H-1' (Aldehyde)
9.08 S 1H H-3
8.85 d 1H H-5
8.24 d 1H H-8
7.63 dd 1H H-6/H-7

Data sourced from supplementary information of a research article.

Table 3: 13C NMR Data for 2-Bromoquinoline-4-carbaldehyde (101 MHz, DMSO-de)

Chemical Shift (6, ppm) Assignment

1925 C-1' (Aldehyde C=0)
154.6 c-4

151.4 C-2

136.0 C-8a

131.3 c-6/C-7

124.4 C-4a

Data sourced from supplementary information of a research article.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for 2-bromoquinoline-4-carbaldehyde is not
available, the expected characteristic absorption bands can be predicted based on its
functional groups.

Table 4: Expected Infrared Absorption Bands for 2-Bromoquinoline-4-carbaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
) Aldehydic C-H stretch (Fermi
~2850, ~2750 Medium, weak
resonance)
~1700 Strong Aldehydic C=0 stretch
) Aromatic C=C and C=N
~1600, ~1480 Medium-Strong
stretches
~1200 Medium C-H in-plane bending
~850 Strong C-H out-of-plane bending
~750 Strong C-Br stretch

Mass Spectrometry

The mass spectrum provides information about the molecular weight and the fragmentation
pattern of the molecule, which helps in confirming the structure.

Table 5: Expected Mass Spectrometry Fragmentation for 2-Bromoquinoline-4-carbaldehyde

miz lon Description

Molecular ion peak (presence

235/237 [M]* _ _ _
of Br isotopes in ~1:1 ratio)
206/208 [M-CHOJ* Loss of the formyl radical
156 [M-Br]* Loss of a bromine radical
Subsequent loss of carbon
128 [M-Br-COJ*

monoxide

Key Structural Features and Spectroscopic
Correlations
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The following diagram illustrates the key structural features of 2-bromoquinoline-4-
carbaldehyde and their correlation with the expected spectroscopic signals.

Structural Features and Spectroscopic Correlations

2-Bromoquinoline-4-carbaldehyde Key Structural Features

Quinoline Core Aldehyde Group Bromine Substituent

Spectroscopic C‘;)rrelations

H: 5 7.5-9.1 ppm IR: ~1600, 1480 cm~! (C=C/C=N) IR: ~1700 cm* (C=0) 1H: § ~10.1 ppm

15C; 5 120-155 ppm ~3050 cm- (C-H) ~2850, 2750 cm-* (C-H) 15C; 5 ~192 ppm MS: Isotopic pattern (M, M+2)

Click to download full resolution via product page

Caption: Correlation of structural features of 2-Bromoquinoline-4-carbaldehyde with
expected spectroscopic signals.

Conclusion

The structural elucidation of 2-bromoquinoline-4-carbaldehyde is achieved through a
synergistic application of modern spectroscopic techniques. While single-crystal X-ray
diffraction data would provide the ultimate confirmation of its three-dimensional structure, the
presented NMR, IR, and mass spectrometry data, both experimental and theoretical,
collectively provide a robust and confident assignment of its molecular structure. The detailed
protocols and data presented in this guide serve as a valuable resource for researchers
working on the synthesis and characterization of novel quinoline derivatives for various
applications, including drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidating the Structure of 2-Bromoquinoline-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603878#structure-elucidation-of-2-bromoquinoline-
4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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